molecular formula C9H9N3O2 B13666958 Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13666958
M. Wt: 191.19 g/mol
InChI Key: HIOLOYPKPPJKSZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole with 2-chloropyridine-6-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The compound’s effects are mediated through pathways such as the inhibition of nitric oxide production and modulation of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine
  • Triazolo[4,3-a]pyrazine derivatives

Uniqueness

Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h3-5H,1-2H3

InChI Key

HIOLOYPKPPJKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)OC

Origin of Product

United States

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